molecular formula C10H18N2O2 B2909460 3-(2-Morpholinoethyl)pyrrolidin-2-one CAS No. 1564637-94-0

3-(2-Morpholinoethyl)pyrrolidin-2-one

Cat. No.: B2909460
CAS No.: 1564637-94-0
M. Wt: 198.266
InChI Key: ADPCHVWVQYYJQM-UHFFFAOYSA-N
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Description

3-(2-Morpholinoethyl)pyrrolidin-2-one is a chemical compound with the molecular formula C10H18N2O2 It is a derivative of pyrrolidin-2-one, featuring a morpholinoethyl group attached to the nitrogen atom of the pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Morpholinoethyl)pyrrolidin-2-one typically involves the reaction of pyrrolidin-2-one with 2-chloroethylmorpholine under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of pyrrolidin-2-one attacks the electrophilic carbon of 2-chloroethylmorpholine, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

3-(2-Morpholinoethyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The morpholinoethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require the use of strong bases or acids to facilitate the exchange of functional groups.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Amine derivatives of the compound.

    Substitution: Various substituted derivatives depending on the reactants used.

Scientific Research Applications

3-(2-Morpholinoethyl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Morpholinoethyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholinoethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidin-2-one: The parent compound without the morpholinoethyl group.

    N-Methylpyrrolidin-2-one: A similar compound with a methyl group instead of a morpholinoethyl group.

    N-Ethylpyrrolidin-2-one: Another derivative with an ethyl group.

Uniqueness

3-(2-Morpholinoethyl)pyrrolidin-2-one is unique due to the presence of the morpholinoethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, stability, and binding affinity to molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(2-morpholin-4-ylethyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c13-10-9(1-3-11-10)2-4-12-5-7-14-8-6-12/h9H,1-8H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADPCHVWVQYYJQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C1CCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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